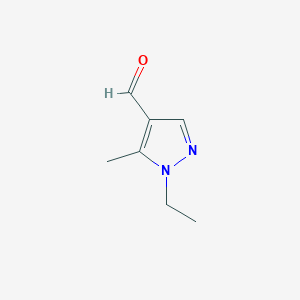

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Description

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (C₇H₁₀N₂O) is a pyrazole derivative featuring an ethyl group at the N1 position, a methyl group at C5, and a formyl (-CHO) substituent at C4 (SMILES: CCN1C(=C(C=N1)C=O)C) . Its molecular structure (Fig. Collision cross-section (CCS) data for its ions, such as [M+H]⁺ (128.3 Ų) and [M+Na]⁺ (140.5 Ų), suggest moderate polarity and molecular compactness, which may influence its chromatographic behavior or intermolecular interactions .

Propriétés

IUPAC Name |

1-ethyl-5-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-6(2)7(5-10)4-8-9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTRLDWWMDFELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341455 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933778-29-1 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933778-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Lithiation and DMF Quenching

- Bromine-lithium exchange : The 4-position of the pyrazole ring is brominated to yield 4-bromo-1-ethyl-5-methyl-1H-pyrazole.

- Treatment with n-butyllithium (n-BuLi) at low temperature (-78 °C) induces lithium-halogen exchange, generating a 4-lithiated intermediate.

- Quenching with DMF introduces the formyl group, yielding 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.

This method provides high regioselectivity and good yields (~70%) but requires strict anhydrous and low-temperature conditions for lithiation.

Vilsmeier-Haack Reaction

- The hydroxypyrazole intermediate is treated with a mixture of DMF and POCl3 under heating (~70 °C) to introduce the aldehyde group at the 4-position.

- This method is convenient and scalable but may cause partial substitution of the hydroxyl group by chlorine, requiring careful optimization.

Protection and Deprotection Strategies

To prevent side reactions during formylation, the hydroxyl group at the 3-position can be protected by benzylation:

- Benzylation of the 3-hydroxy group using benzyl chloride and base (NaH) in DMF.

- After formylation, debenzylation is performed using trifluoroacetic acid (TFA) in toluene at room temperature to yield the free aldehyde.

Preparation of Pyrazole Triflates as Key Intermediates for Cross-Coupling

- The free hydroxyl group of this compound is converted to a triflate by treatment with triflic anhydride (Tf2O) and a base such as triethylamine (TEA) in dichloromethane at room temperature.

- The triflate intermediate is highly reactive and can undergo palladium-catalyzed cross-coupling reactions to introduce various substituents at the 3-position of the pyrazole ring.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination | Br2, CHCl3, rt, 20 h | ~75 | Selective bromination at C-4 |

| 2 | Benzylation (protection) | BnCl, NaH, DMF, 0-60 °C, 1 h | 73-85 | Protects 3-OH group |

| 3 | Lithiation and formylation | n-BuLi, THF, -78 °C, DMF quench | ~70 | Introduces aldehyde at C-4 |

| 4 | Vilsmeier-Haack formylation | DMF, POCl3, 70 °C, 12 h | ~60 | Alternative formylation method |

| 5 | Debenzylation | TFA, toluene, rt, 2 days | 85 | Removes benzyl protection |

| 6 | Triflation | Tf2O, TEA, DCM, rt, 1 h | 83 | Forms triflate intermediate |

| 7 | Pd-catalyzed cross-coupling | Pd(PPh3)4, K3PO4, KBr, various boronic acids | 50-94 | Functionalization at 3-position |

Research Findings and Analysis

- The lithiation-DMF quenching method provides high regioselectivity and is suitable for sensitive substrates but requires low temperatures and inert atmosphere.

- The Vilsmeier-Haack reaction is operationally simpler but may lead to side reactions if hydroxyl groups are unprotected.

- Benzyl protection/deprotection is an effective strategy to improve yields and product purity.

- Triflate intermediates enable versatile functionalization through palladium-catalyzed cross-coupling, expanding the chemical space accessible from this compound.

- The choice of cross-coupling partners and catalysts allows for the synthesis of diverse derivatives for pharmaceutical and material science applications.

Analyse Des Réactions Chimiques

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents using reagents like halogens or nitro compounds.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Applications De Recherche Scientifique

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents and is investigated for its therapeutic potential in various diseases.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with biological receptors, modulating their function and leading to various pharmacological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrazole Carbaldehydes

Key structural analogs differ in substituent patterns, synthesis routes, and physicochemical properties. A comparative analysis is summarized in Table 1.

Table 1. Comparison of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with analogs

Research Findings and Functional Insights

Physicochemical Properties

- Collision Cross-Section (CCS) : The target compound’s CCS values (128–140 Ų) suggest a compact structure compared to bulkier analogs like 1-phenyl derivatives, which may exhibit larger CCS due to aromatic substituents .

Activité Biologique

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, biochemical interactions, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 138.17 g/mol

The compound features a five-membered pyrazole ring with an aldehyde functional group, which contributes to its reactivity and potential biological effects. Its unique structure allows for interactions with various biomolecules, influencing numerous biochemical pathways.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Interaction : The compound has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction can influence metabolic pathways and cellular stress responses.

- Formation of Schiff Bases : It can form Schiff bases with amino groups in proteins, potentially altering protein structure and function, which may lead to changes in enzyme activity or signaling pathways .

- Reactive Oxygen Species (ROS) Modulation : The compound influences ROS levels within cells, affecting gene expression and cellular metabolism. Increased ROS can activate transcription factors like NF-κB, which regulates genes involved in inflammation and immune responses.

Biological Activities

The biological activities of this compound are diverse:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatments .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory activities. The potential of this compound to inhibit inflammatory pathways could be significant in developing new therapeutic agents .

- Anticancer Potential : Research indicates that compounds containing the pyrazole structure exhibit antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. This suggests that this compound may have similar anticancer properties .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties; further studies needed |

| Anti-inflammatory | May inhibit COX enzymes; requires more research for confirmation |

| Anticancer | Active against multiple cancer cell lines; shows promise in drug development |

Notable Research Findings

- In vitro studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation significantly. For example, compounds similar to this compound have shown effectiveness against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- A study highlighted the analgesic and anti-inflammatory activities of pyrazole derivatives that were superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a potential therapeutic advantage .

Applications in Research and Industry

The versatility of this compound extends across several fields:

- Pharmaceutical Development : Its potential as an anticancer agent positions it as a valuable precursor in drug design.

- Agricultural Chemistry : Given its possible insecticidal properties, this compound may be explored for use in agrochemicals.

Q & A

Q. Q1. What is the most reliable method for synthesizing 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde?

The Vilsmeier-Haack reaction is widely used for synthesizing pyrazole-4-carbaldehydes. Starting from 3-methyl-1-aryl-1H-pyrazol-5(4H)-one, the reaction employs DMF and POCl₃ to introduce the aldehyde group at the 4-position . For ethyl and methyl substitution, pre-functionalization of the pyrazole core with ethyl and methyl groups via alkylation or nucleophilic substitution is required prior to the Vilsmeier-Haack step. Key parameters include maintaining anhydrous conditions and controlled temperature (70–80°C) to avoid side reactions.

Advanced Mechanistic Insights

Q. Q2. How do reaction conditions influence regioselectivity in pyrazole-4-carbaldehyde synthesis?

Regioselectivity in pyrazole functionalization depends on:

- Catalysts : K₂CO₃ promotes nucleophilic substitution at the 5-position of 5-chloro-pyrazole derivatives, enabling aryloxy or trifluoromethyl group introduction .

- Temperature : Refluxing ethanol with hydrazine hydrate favors cyclization to fused pyrazolo[3,4-c]pyrazoles, while room-temperature reactions yield amine derivatives .

- Electrophilic agents : POCl₃ in the Vilsmeier-Haack reaction selectively targets the 4-position due to electronic effects of the pyrazole ring .

Table 1 : Reaction Conditions and Outcomes

Heterocyclic System Design

Q. Q3. How can this compound serve as a building block for fused heterocycles?

The aldehyde group enables condensation reactions to form fused systems:

- Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate in ethanol under reflux to form bicyclic structures .

- Thieno[2,3-c]pyrazoles : Use Lawesson’s reagent or sulfurization agents to introduce thiophene rings .

- Oxadiazoles : Condensation with carboxylic acid hydrazides followed by cyclization yields 1,3,4-oxadiazole derivatives .

Data Contradictions & Characterization

Q. Q4. How to resolve contradictions in spectral data during structural validation?

Combine experimental and computational methods:

- IR/NMR : Compare experimental peaks (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) with theoretical DFT calculations .

- X-ray crystallography : Resolve ambiguities in substituent positions, as demonstrated for 5-methyl-1-phenyl derivatives .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Table 2 : Spectral Data for Pyrazole-4-carbaldehydes

| Compound | IR (C=O, cm⁻¹) | ¹H-NMR (Aldehyde δ, ppm) | Reference |

|---|---|---|---|

| 5-Methyl-1-phenyl derivative | 1695 | 9.85 (s, 1H) | |

| 5-Chloro-3-methyl-1-phenyl derivative | 1702 | 9.92 (s, 1H) |

Stability and Storage

Q. Q5. What storage conditions optimize the stability of pyrazole-4-carbaldehydes?

- Temperature : Store at –20°C in sealed, amber vials to prevent aldehyde oxidation .

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the aldehyde group.

- Solubility : Dissolve in dry DMSO or DCM for long-term stability; avoid aqueous buffers .

Biological Activity Profiling

Q. Q6. What methodologies are used to evaluate the bioactivity of pyrazole-4-carbaldehyde derivatives?

- Analgesic/Anti-inflammatory assays : Tail-flick test and carrageenan-induced paw edema models, with ulcerogenicity evaluation .

- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Kinase or COX-2 inhibition assays using fluorescence-based protocols .

Computational Modeling

Q. Q7. How can DFT calculations support pyrazole-4-carbaldehyde research?

- Electronic structure analysis : B3LYP/6-31G(d) basis sets predict reactive sites (e.g., aldehyde electrophilicity) .

- Spectroscopic validation : Compare computed IR/NMR with experimental data to confirm tautomeric forms .

- Reaction pathway optimization : Simulate transition states for cyclization or substitution reactions .

Troubleshooting Synthesis Failures

Q. Q8. Why might the Vilsmeier-Haack reaction fail to yield the desired carbaldehyde?

Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.